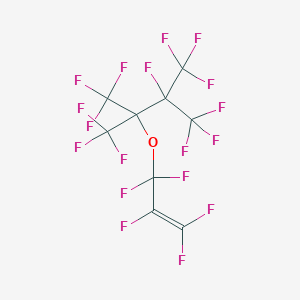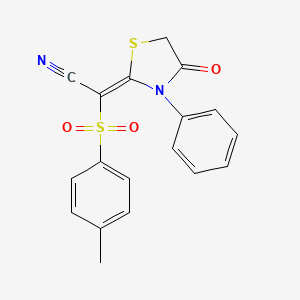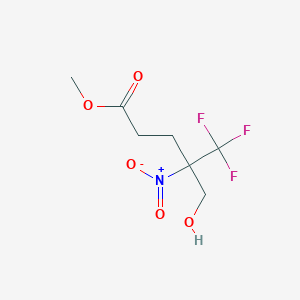
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane is a highly fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and perfluoroallyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of fluorine atoms into the organic framework using reagents such as elemental fluorine (F2) or fluorinating agents like sulfur tetrafluoride (SF4).
Allylation: Incorporation of perfluoroallyloxy groups through reactions with perfluoroallyl halides under controlled conditions.
Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and allylation processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. Continuous flow reactors and automated systems are often employed to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.
Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: Nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane has several scientific research applications:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques such as MRI.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic and structural properties of the target molecules, affecting their function and behavior. The specific pathways involved depend on the application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)-2-butanone: Another highly fluorinated compound with similar structural features.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Known for its use as a refrigerant and heat transfer fluid.
Uniqueness
1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane is unique due to the presence of both perfluoroallyloxy and bis(trifluoromethyl) groups, which impart distinct chemical and physical properties. These features make it particularly valuable for specialized applications in various fields.
Properties
IUPAC Name |
1,1,1,2,4,4,4-heptafluoro-3-(1,1,2,3,3-pentafluoroprop-2-enoxy)-2,3-bis(trifluoromethyl)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18O/c10-1(2(11)12)3(13,14)28-5(8(22,23)24,9(25,26)27)4(15,6(16,17)18)7(19,20)21 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURSCKIAOYELNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)


![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)




